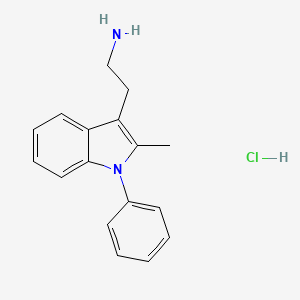

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride

Description

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride is an indole-derived compound featuring a phenyl group at the 1-position and a methyl group at the 2-position of the indole ring, with an ethylamine side chain at the 3-position, stabilized as a hydrochloride salt. The molecular formula is inferred as C₁₇H₁₉ClN₂ (molecular weight ~286.8 g/mol), based on structural analogs like 2-(1-benzyl-1H-indol-3-yl)ethanamine hydrochloride . Indole derivatives are frequently explored for their bioactivity, particularly as serotonin receptor ligands or monoamine transporter modulators.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methyl-1-phenylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-13-15(11-12-18)16-9-5-6-10-17(16)19(13)14-7-3-2-4-8-14;/h2-10H,11-12,18H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUOWCRGDDQGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using reagents like methyl iodide and phenylboronic acid.

Amine Introduction: The ethylamine group is introduced through nucleophilic substitution reactions, using ethylamine as the nucleophile.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Aromatic vs.

Stability and Reactivity

- Dopamine HCl is prone to oxidation due to its catechol structure, whereas indole derivatives (e.g., target compound, ) are more stable under ambient conditions.

- The absence of reactive functional groups (e.g., catechol, carboxylic acid) in the target compound suggests greater chemical stability compared to dopamine HCl and 2-(6-methyl-1H-indol-3-yl)acetic acid .

Pharmacological Implications

While specific activity data for the target compound is unavailable, structural analogs highlight critical trends:

- Serotonergic Activity : Methoxy-substituted indoles (e.g., ) are often associated with 5-HT receptor modulation, whereas alkyl-substituted derivatives may prioritize affinity for other targets (e.g., trace amine-associated receptors).

- Metabolic Fate : Bulky substituents (e.g., 1-phenyl, 2-methyl) in the target compound may slow hepatic metabolism compared to smaller analogs like dopamine HCl .

Biological Activity

2-(2-Methyl-1-phenyl-1H-indol-3-yl)-ethylamine hydrochloride is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological properties, including antimicrobial activity, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C17H19ClN2

- Molecular Weight : 286.80 g/mol

- CAS Number : 692739-71-2

- Appearance : Solid, clear color

- Storage Conditions : Refrigerate at 2-7°C

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Testing

A study evaluated the antibacterial properties of similar compounds, revealing minimum inhibitory concentration (MIC) values that suggest strong antibacterial effects:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Candida albicans | 0.0048 |

These results indicate that compounds with similar structures to this compound can effectively inhibit microbial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains .

The biological activity of this compound may be attributed to its ability to interact with specific bacterial enzymes or cell wall components, thereby disrupting essential cellular processes. For example, studies on related indole derivatives have shown that they can inhibit the synthesis of bacterial cell walls or interfere with protein synthesis pathways .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of related compounds, it was found that certain derivatives exhibit selective toxicity towards cancer cells without significantly affecting normal cells. This selectivity is crucial for developing chemotherapeutic agents that minimize side effects .

Cytotoxicity Study Results

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound D | Cancer Cell Line A | 5.0 | >20 |

| Compound E | Normal Cell Line B | >100 | - |

The selectivity index indicates a favorable therapeutic window for these compounds, making them candidates for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-(2-Methyl-1-Phenyl-1H-Indol-3-Yl)-Ethylamine Hydrochloride, and what are their critical reaction parameters?

Methodological Answer: The synthesis of this indole-derived ethylamine hydrochloride can be approached via:

- Fischer Indole Synthesis : Cyclization of phenylhydrazines with substituted ketones under acidic conditions. Critical parameters include temperature control (80–120°C) and catalyst selection (e.g., ZnCl₂ or HCl) to optimize yield and minimize byproducts .

- Reductive Amination : Reaction of 2-methyl-1-phenyl-1H-indole-3-carbaldehyde with ethylamine in the presence of reducing agents like NaBH₃CN. pH adjustment (7–9) and solvent polarity (e.g., methanol/THF mixtures) are crucial for imine intermediate stabilization .

- Post-Synthetic Modification : Introduction of the ethylamine moiety via nucleophilic substitution on halogenated indole precursors, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound's structural integrity?

Methodological Answer:

- X-Ray Crystallography : Use SHELX software for structure refinement. Key steps include data collection at low temperature (100 K) to reduce thermal motion artifacts and validation of hydrogen bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic indole protons (δ 6.8–8.2 ppm) and ethylamine chain signals (δ 2.5–3.5 ppm). DEPT-135 confirms methyl and methylene groups .

- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine presence .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH-Dependent Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in neutral/basic media. Monitor degradation via HPLC at 254 nm, observing indole ring oxidation byproducts (e.g., hydroxylated derivatives) .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store lyophilized samples at –20°C under argon to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across different in vitro models?

Methodological Answer:

- Receptor Binding Assay Optimization : Use radioligands (e.g., ³H-serotonin) to quantify affinity (Ki) in HEK-293 cells expressing recombinant receptors. Control for cell passage number and membrane preparation protocols to minimize variability .

- Metabolic Stability Profiling : Compare hepatic microsomal half-life (t½) across species (e.g., human vs. rat) using LC-MS/MS. Adjust NADPH cofactor concentrations to reflect physiological conditions .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 5-HT agonists) and account for solvent effects (DMSO ≤0.1%) .

Q. How can computational modeling predict the compound's interaction with serotonin receptors, and what experimental validation is required?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT2A receptor homology models (PDB: 6A93). Focus on π-π stacking between the indole ring and Phe340, and salt bridges involving the ethylamine hydrochloride .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor complex stability. Calculate binding free energy (ΔG) via MM-PBSA and validate with mutagenesis studies (e.g., Ala scanning of key residues) .

- In Vitro Validation : Perform functional assays (e.g., cAMP accumulation) in CHO-K1 cells transfected with 5-HT receptors. Correlate EC50 values with computational ΔG predictions .

Q. What are the challenges in quantifying trace impurities using HPLC-MS, and how can method parameters be optimized?

Methodological Answer:

- Column Selection : Use C18 columns (2.6 µm particle size) for high-resolution separation. Mobile phase gradients (0.1% formic acid in acetonitrile/water) enhance peak symmetry for polar impurities (e.g., des-methyl analogs) .

- Ionization Suppression : Mitigate matrix effects via dilute-and-shoot sample preparation (1:100 dilution in methanol). Spike internal standards (e.g., deuterated analogs) to correct recovery rates .

- Limit of Quantification (LOQ) : Achieve sub-ppm sensitivity by operating in SRM mode (m/z transitions: parent → product ions). Validate with spiked samples at 0.01–0.1% impurity levels .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's solubility in polar aprotic solvents?

Methodological Answer:

- Solubility Screening : Use shake-flask method with UV-Vis quantification (λmax 280 nm). Test solvents (DMSO, DMF, acetonitrile) at 25°C and 37°C. Note that DMSO may form stable solvates, artificially inflating solubility values .

- Hansen Solubility Parameters (HSP) : Calculate δD, δP, δH to predict solvent compatibility. Discrepancies often arise from unaccounted hydrogen bonding (e.g., HCl dissociation in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.